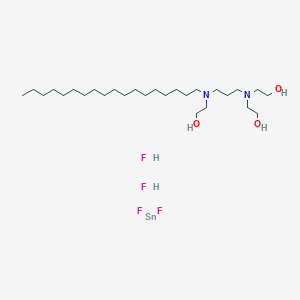

Meridol

Description

Properties

CAS No. |

120812-75-1 |

|---|---|

Molecular Formula |

C27H60F4N2O3Sn |

Molecular Weight |

655.5 g/mol |

IUPAC Name |

2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;difluorotin;dihydrofluoride |

InChI |

InChI=1S/C27H58N2O3.4FH.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32;;;;;/h30-32H,2-27H2,1H3;4*1H;/q;;;;;+2/p-2 |

InChI Key |

LSHICFTZLUDXTA-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F.F[Sn]F |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F.F[Sn]F |

Other CAS No. |

120812-75-1 |

Synonyms |

Meridol |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of the Amine Fluoride and Stannous Fluoride Combination

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of amine fluoride (B91410) (AmF) and stannous fluoride (SnF₂) represents a significant advancement in oral care formulations, demonstrating synergistic effects that surpass the efficacy of their individual components. This technical guide elucidates the multi-faceted mechanism of action of this combination, focusing on its anti-caries, antimicrobial, and anti-gingivitis properties. Through a detailed examination of its chemical interactions with dental enamel, its inhibitory effects on bacterial metabolism and biofilm formation, and its modulation of inflammatory responses, this paper provides a comprehensive overview for researchers and professionals in the field. Quantitative data from various studies are summarized, and key experimental protocols are detailed to facilitate further research and development.

Introduction

Fluoride has long been the cornerstone of caries prevention, primarily by promoting enamel remineralization and increasing its resistance to acid dissolution.[1] While various fluoride compounds are utilized in oral care products, the combination of an organic amine fluoride (AmF) with an inorganic metallic fluoride, stannous fluoride (SnF₂), offers a unique and potent formulation. This combination leverages the distinct properties of each component to create a synergistic effect, enhancing anti-caries, antimicrobial, and anti-inflammatory outcomes.[2][3] Amine fluoride, with its surfactant-like properties, facilitates the rapid and uniform distribution of fluoride ions on the tooth surface, while stannous fluoride provides the dual action of fluoride and the antimicrobial and anti-inflammatory benefits of the stannous (tin) ion.[2] This guide will delve into the core mechanisms that underpin the clinical efficacy of the AmF/SnF₂ combination.

Synergistic Mechanisms of Action

The enhanced efficacy of the AmF/SnF₂ combination stems from the complementary actions of its components. The amine fluoride component stabilizes the stannous ion (Sn²⁺), maintaining its bioavailability and delivering it effectively to the tooth and gingival surfaces.[2] This synergy results in a multi-pronged attack on the key drivers of dental caries and gingivitis.

Anti-Caries and Remineralization Effects

The primary anti-caries mechanism involves shifting the demineralization/remineralization balance in favor of remineralization.[3]

-

Formation of a Protective Layer: Upon application, the AmF/SnF₂ combination rapidly forms a calcium fluoride-like (CaF₂) layer on the enamel surface.[4] This layer acts as a pH-controlled reservoir of fluoride ions. During an acid challenge from cariogenic bacteria, the pH drops, causing the CaF₂ layer to release fluoride ions, which then become available to remineralize the enamel.[5]

-

Enhanced Fluorapatite Formation: The released fluoride ions, along with calcium and phosphate (B84403) ions from saliva, integrate into the enamel's hydroxyapatite (B223615) crystal lattice, forming the more acid-resistant fluorapatite.[1][6]

-

Role of Stannous Ions: The stannous ion contributes by forming a protective, acid-resistant layer of tin oxide/hydroxide precipitates on the enamel surface, further shielding it from erosive and cariogenic challenges.[3][7] Studies have shown that SnF₂ is significantly more effective at inhibiting erosive mineral loss compared to amine fluoride alone.[8]

A logical diagram illustrating the anti-caries and remineralization pathway is provided below.

Antimicrobial and Anti-Plaque Effects

The AmF/SnF₂ combination exhibits potent antimicrobial activity against a broad spectrum of oral bacteria, including cariogenic species like Streptococcus mutans and periodontal pathogens.[9][10]

-

Inhibition of Bacterial Metabolism: Both fluoride and stannous ions interfere with key bacterial metabolic pathways.

-

Fluoride: Enters the bacterial cell as hydrofluoric acid (HF) in an acidic environment. Inside the cell, it dissociates, releasing fluoride ions that inhibit critical enzymes, most notably enolase , a key enzyme in the glycolytic pathway.[11][12] This inhibition reduces the bacteria's ability to metabolize sugars and produce acid, thus mitigating the cariogenic threat.[13]

-

Stannous Ions (Sn²⁺): These ions are highly reactive and can inhibit bacterial growth by multiple mechanisms, including the disruption of enzymatic functions essential for metabolism and the impairment of bacterial adhesion to tooth surfaces.[3][4]

-

-

Biofilm Disruption: The organic amine component of AmF has surfactant properties that help to reduce surface tension, allowing for better penetration of the active ingredients into the plaque biofilm.[2] This, combined with the bactericidal/bacteriostatic effects of Sn²⁺ and F⁻, leads to a significant reduction in plaque accumulation and biofilm vitality.[2][14][15]

The antimicrobial signaling pathway is depicted in the diagram below.

Anti-Gingivitis and Anti-inflammatory Effects

Chronic gingivitis is an inflammatory response to the persistent presence of plaque biofilm at the gingival margin. The AmF/SnF₂ combination effectively reduces gingivitis through its potent anti-plaque action and direct anti-inflammatory properties.[16][17]

-

Reduction of Bacterial Load: By inhibiting plaque accumulation and killing pathogenic bacteria, the formulation reduces the primary etiological factor for gingivitis.[2][18]

-

Inhibition of Pro-inflammatory Mediators: The stannous ion has been shown to have a direct modulating effect on the host's inflammatory response, although the precise pathways are still under investigation. It is believed to interfere with the production of pro-inflammatory cytokines by host cells in response to bacterial endotoxins (lipopolysaccharides).

-

Clinical Efficacy: Numerous clinical studies have demonstrated that toothpastes and mouthrinses containing AmF/SnF₂ significantly reduce gingival inflammation, as measured by the Gingival Index (GI) and bleeding on probing, compared to standard fluoride toothpastes.[14][16][19]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the efficacy of the AmF/SnF₂ combination.

Table 1: Anti-Plaque and Anti-Gingivitis Efficacy

| Study / Metric | AmF/SnF₂ Formulation | Control (e.g., NaF, Placebo) | Percentage Reduction / Outcome | Citation(s) |

| Plaque Index (PI) Reduction | Test Toothpaste | Control Toothpaste | Statistically significant and more pronounced plaque reduction vs. control over 12 weeks. | [14][16] |

| Gingival Index (GI) Reduction | Test Toothpaste | Control Toothpaste | Statistically significant reduction in GI over 12 weeks. | [14][16] |

| Gingival Bleeding Reduction | Test Toothpaste | - | 45% reduction after 12 weeks. | [2] |

| Biofilm Activity Reduction | Toothpaste with AmF/SnF₂ | Toothpaste with NaF | 59.9% - 61.9% reduction vs. 44.7% for control. | [14] |

| Plaque Regrowth Inhibition | AmF/SnF₂ Mouthrinse | Saline Rinse | Significant inhibition of plaque regrowth compared to saline. | [20] |

Table 2: Anti-Caries and Enamel Protection Efficacy

| Study / Metric | AmF/SnF₂ Formulation | Other Fluoride Formulations | Key Findings | Citation(s) |

| Erosive Mineral Loss Inhibition | Combination with SnF₂ | NaF only | 67% reduction in demineralization vs. 19% for NaF control. | [3] |

| Enamel Fluoride Uptake | AmF/SnF₂ Toothpaste | Placebo Toothpaste | Considerable increase in enamel fluoride content. | [18] |

| White Spot Lesion (WSL) Development in Orthodontic Patients | AmF/SnF₂ Toothpaste/Rinse | NaF Toothpaste/Rinse | AmF/SnF₂ group showed no significant increase in WSLs, while the NaF group did. | [21] |

| Enamel Loss Reduction vs. Control | Stabilized SnF₂ Dentifrice | Water Control | 61.7% reduction in enamel loss. | [8][22] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.

Protocol: In Vitro pH-Cycling Model for Demineralization/Remineralization

This model simulates the dynamic pH changes that occur in the oral cavity to assess the anti-caries potential of a formulation.

-

Specimen Preparation: Bovine or human enamel slabs (e.g., 4x4 mm) are cut, embedded in acrylic resin, and polished to a mirror finish. Baseline surface microhardness (e.g., using a Vickers hardness tester) is measured.[23]

-

Initial Lesion Formation: Slabs are immersed in a demineralizing solution (e.g., 0.05 M acetate (B1210297) buffer, pH 5.0, containing calcium and phosphate ions) for a set period (e.g., 6-24 hours) to create an artificial carious lesion.[6][23]

-

pH-Cycling Regimen (Example 28-day cycle):

-

Treatment: Twice daily, slabs are immersed in a 1:3 slurry of the test toothpaste (AmF/SnF₂) or control toothpaste in distilled water for 2 minutes with agitation.[6]

-

Demineralization: Slabs are exposed to the demineralizing solution for a defined period (e.g., 30 minutes to 6 hours) daily.[6][24]

-

Remineralization: Between demineralization periods, slabs are immersed in an artificial saliva or remineralizing solution (e.g., 1.5 mmol/L Ca, 0.9 mmol/L P, pH 7.0) for the remainder of the day.[6]

-

-

Analysis: Surface microhardness is measured at regular intervals (e.g., days 7, 14, 28) to determine the percentage of hardness recovery.[24] Fluoride uptake in the enamel can also be measured using techniques like acid etching or enamel biopsy.

The workflow for a typical pH-cycling experiment is visualized below.

Protocol: Antimicrobial Activity Assessment (Agar Diffusion Assay)

This method provides a preliminary screening of the antimicrobial efficacy of a formulation.[25]

-

Culture Preparation: A standardized suspension of a test microorganism (e.g., S. mutans ATCC 25175) is prepared and spread evenly onto the surface of an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).[26]

-

Test Agent Preparation: The test toothpaste is prepared as a slurry (e.g., 1:1 or 1:3 dilution with sterile deionized water).[25] Serial dilutions may also be prepared.

-

Assay:

-

A sterile cork borer (e.g., 8mm diameter) is used to create wells in the seeded agar plate.[26]

-

A defined volume (e.g., 0.3 mL) of the toothpaste slurry or control solution is added to each well.[26]

-

Alternatively, sterile paper discs are impregnated with the test slurry and placed on the agar surface.[27]

-

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours in a 5% CO₂ atmosphere for S. mutans).[27]

-

Measurement: The antimicrobial activity is evaluated by measuring the diameter (in mm) of the zone of inhibition around each well or disc, where bacterial growth has been prevented.[26]

Conclusion

The combination of amine fluoride and stannous fluoride provides a superior oral health solution through a multi-faceted and synergistic mechanism of action. It enhances enamel protection by forming a dual-action protective layer of calcium fluoride and stannous precipitates, leading to increased remineralization and acid resistance. Concurrently, it delivers potent antimicrobial and anti-plaque effects by inhibiting key bacterial metabolic pathways and disrupting biofilm integrity. These actions collectively result in a significant reduction in gingival inflammation. The robust scientific evidence, supported by quantitative data and standardized experimental protocols, confirms the advanced efficacy of the AmF/SnF₂ combination, making it a cornerstone formulation for the comprehensive management of dental caries and gingivitis.

References

- 1. Fluoride therapy - Wikipedia [en.wikipedia.org]

- 2. colgateprofessional.com [colgateprofessional.com]

- 3. Stannous Fluoride in Toothpastes: A Review of Its Clinical Effects and Likely Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In vitro studies on the effects of fluoride on de- and remineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsdjournal.org [rsdjournal.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Antibacterial activity of dental gels containing combinations of amine fluoride, stannous fluoride, and chlorhexidine against cariogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microbial approaches for the assessment of toothpaste efficacy against oral species: A method comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Weak acid effects and fluoride inhibition of glycolysis by Streptococcus mutans GS-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. Substantivity of amine fluoride/stannous fluoride following different modes of application: a randomized, investigator-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of toothpaste containing amine fluoride and stannous chloride on the reduction of dental plaque and gingival inflammation. A randomized controlled 12-week home-use study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Effect of amine fluoride/stannous fluoride-containing toothpaste and mouthrinsings on dental plaque, gingivitis, plaque and enamel F-accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of amine fluoride/stannous fluoride toothpaste and mouthrinse on dental plaque accumulation and gingival health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The effects of an amine fluoride/stannous fluoride and an antimicrobial host protein mouthrinse on supragingival plaque regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A prospective, randomized clinical study on the effects of an amine fluoride/stannous fluoride toothpaste/mouthrinse on plaque, gingivitis and initial caries lesion development in orthodontic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. dovepress.com [dovepress.com]

- 24. walshmedicalmedia.com [walshmedicalmedia.com]

- 25. mdpi.com [mdpi.com]

- 26. wjarr.com [wjarr.com]

- 27. mdpi.com [mdpi.com]

Synergistic Antibacterial Action of Amine Fluoride and Zinc Lactate: A Technical Guide

An In-depth Examination of the Core Mechanisms and Efficacy for Researchers and Drug Development Professionals

The combination of amine fluoride (B91410) and zinc lactate (B86563) represents a significant advancement in oral antimicrobial technology. This technical guide synthesizes findings from various in vitro and clinical studies to provide a comprehensive overview of their synergistic antibacterial effects, experimental validation, and mechanisms of action. The following sections detail the quantitative data supporting their efficacy, the protocols for key experiments, and visual representations of the underlying scientific principles.

Quantitative Data on Antibacterial Efficacy

The synergistic action of amine fluoride and zinc lactate has been quantified across several studies, demonstrating significant improvements in antibacterial activity, plaque reduction, and gingival health. The data below summarizes key findings from in vitro and clinical trials.

| Efficacy Parameter | Test Formulation | Control/Placebo | Key Finding | Source |

| Short-Term Antibacterial Activity (Log Reduction in CFUs) | Amine + Zinc Lactate + Fluoride (AZF) Mouthwash | Placebo Mouthwash | Statistically significant reduction in log(CFUs) after 30 seconds. The immediate effect is primarily driven by the amine component.[1] | [1] |

| Bacterial Membrane Permeabilization | AZF Mouthwash & Amine Fluoride (AF) Mouthwash | Placebo Mouthwash | Performed similarly to the positive control (Ethanol) and significantly better than placebo after 5 seconds of treatment.[1] | [1] |

| 12-Hour Biofilm Regrowth Inhibition | AZF Mouthwash | Negative Control Mouthwash | Significantly inhibited bacterial regrowth from 2 hours up to 12 hours post-treatment (p < 0.001).[2] | [2] |

| Plaque Glycolysis Inhibition | AZF Mouthwash | PBS and Placebo | Prevented acid production in biofilm communities, indicating altered metabolic activity (p < 0.05).[1] | [1] |

| Biofilm Inhibition (5-day repeated treatment) | AZF Mouthwash | Placebo | Significantly inhibited both total biomass and ATP activity of model oral biofilms (p < 0.05).[1] | [1] |

| Plaque Reduction (6-Month Clinical Trial) | Amine + 0.5% Zinc Lactate + 1400 ppm F Toothpaste | Standard Fluoride Toothpaste (1450 ppm F) | 31.2% average reduction in plaque. The test toothpaste was 12 times more effective than the control.[3][4][5] | [3][4][5] |

| Gingival Index Reduction (6-Month Clinical Trial) | Amine + 0.5% Zinc Lactate + 1400 ppm F Toothpaste | Standard Fluoride Toothpaste (1450 ppm F) | 32.3% average reduction in gingival index. The test toothpaste was 5 times more effective than the control.[3][4][5] | [3][4][5] |

| Gingival Severity Reduction (6-Month Clinical Trial) | Amine + 0.5% Zinc Lactate + 1400 ppm F Toothpaste | Standard Fluoride Toothpaste (1450 ppm F) | 49.3% average reduction in gingival severity.[3][4][5] | [3][4][5] |

| Reduction of Volatile Sulfur Compounds (VSCs) | 0.14% Zinc Lactate Toothpaste and Mouthrinse | Placebo | 98.3% reduction in H2S at 30 minutes. Statistically significant reduction in total VSCs at 1 hour.[6] | [6] |

Core Antibacterial Mechanisms

The enhanced antibacterial effect of the amine fluoride and zinc lactate combination stems from their complementary and synergistic modes of action.

Amine Fluoride:

-

Disruption of Bacterial Metabolism: Amine fluoride inhibits enzyme-dependent glucose transport in bacterial cells, thereby disrupting their metabolism and impairing plaque formation.[7] It can also inhibit enzymes in the glycolytic pathway, leading to acidification of the cytoplasm.[8]

-

Increased Substantivity: The surfactant properties of the amine component increase the contact time of fluoride with enamel and plaque, enhancing its anticaries effect.[8]

-

Cell Membrane Disruption: The amine component itself has bactericidal effects by disrupting bacterial cell membranes.[8]

Zinc Lactate:

-

Enzyme Inhibition: Zinc ions (Zn²⁺) can inhibit enzymes crucial for bacterial metabolism by binding to sulfhydryl groups.[7] This leads to a reduction in acid production by oral bacteria.[9]

-

Long-Term Antibacterial Effect: Zinc lactate provides a sustained, long-term antibacterial effect.[1][10]

-

Biofilm Inhibition: Zinc has been shown to inhibit the formation of biofilms by various pathogenic bacteria in a dose-dependent manner. High concentrations of zinc salts can disrupt the integrity of the biofilm matrix.

-

Malodor Reduction: Zinc ions have a strong affinity for thiol groups within volatile sulfur compounds (VSCs), neutralizing them and reducing oral malodor.[9]

Synergistic Effect: The combination of amine fluoride and zinc lactate provides both immediate and long-lasting antibacterial action. The amine component delivers a rapid bactericidal effect, while zinc lactate sustains this effect and inhibits metabolic processes and biofilm formation over a longer period.[1][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial and clinical effectiveness of a mouthwash with a novel active system of amine + zinc lactate + fluoride: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effectiveness of a novel amine + zinc + fluoride toothpaste in reducing plaque and gingivitis: results of a six-month randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effectiveness of a novel amine + zinc + fluoride toothpaste in reducing plaque and gingivitis: results of a six-month randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical effect of toothpaste and mouth rinse containing zinc lactate on oral malodor reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial efficacy of amine fluoride based tooth gels compared to a toothpaste in a phase 2/step 2 in-vitro test model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial and Anti-Malodor Efficacy of a Cetylpyridinium Chloride and Zinc Lactate Mouthwash | Compendium [compendiumlive.com]

- 10. Antibacterial and oral tissue effectiveness of a mouthwash with a novel active system of amine + zinc lactate + fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Stannous Fluoride in Inhibiting Dental Plaque Biofilm Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dental plaque, a complex biofilm, is the etiological agent for major oral diseases, including caries and periodontal disease. The control of plaque biofilm is a cornerstone of preventive dentistry. Stannous fluoride (B91410) (SnF₂), a second-generation fluoride compound, has demonstrated superior efficacy in inhibiting plaque biofilm formation compared to first-generation fluoride agents like sodium fluoride (NaF). This technical guide provides an in-depth analysis of the multifaceted mechanisms of action of stannous fluoride against dental plaque biofilms. It consolidates quantitative data from various studies, details key experimental protocols for evaluating anti-biofilm efficacy, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of oral care.

Introduction

The oral cavity harbors a diverse and dynamic microbial community that can form resilient biofilms on tooth surfaces, commonly known as dental plaque. The metabolic activity of bacteria within this biofilm, particularly the fermentation of dietary carbohydrates to produce acids, leads to demineralization of tooth enamel and the initiation of dental caries. Furthermore, the accumulation of plaque can trigger an inflammatory response in the gingival tissues, leading to gingivitis and, if left untreated, periodontitis.

Stannous fluoride has a long history of use in oral care products for its anti-caries, anti-gingivitis, and anti-hypersensitivity benefits.[1] Its enhanced anti-plaque properties are attributed to the synergistic action of the stannous ion (Sn²⁺) and the fluoride ion (F⁻).[2] This guide will elucidate the core mechanisms by which stannous fluoride inhibits the formation and maturation of dental plaque biofilms.

Mechanisms of Action

Stannous fluoride exerts its anti-biofilm effects through a combination of bactericidal, bacteriostatic, and matrix-disrupting activities. The primary mechanisms are detailed below.

Bactericidal and Bacteriostatic Effects

Stannous fluoride demonstrates both bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) properties.[3][4]

-

Membrane Disruption: The stannous ion can interact non-specifically with the bacterial cell membrane, causing disruption and leakage of cellular components, which ultimately leads to cell lysis and death.[5]

-

Enzyme Inhibition: A more significant mode of action is the inhibition of key bacterial metabolic enzymes.[5] Stannous ions can interfere with bacterial metabolism, thereby hindering bacterial growth and proliferation.[3][4]

Inhibition of Bacterial Metabolism (Glycolysis)

A crucial aspect of stannous fluoride's efficacy is its ability to inhibit glycolysis, the metabolic pathway used by cariogenic bacteria like Streptococcus mutans to produce acid from sugars.[3][6]

-

Enzyme Inhibition: Both stannous and fluoride ions can inhibit enzymes involved in the glycolytic pathway.[7] Fluoride is a known inhibitor of the enzyme enolase.[8] Stannous ions can inhibit enzymes such as aldolase (B8822740) and glyceraldehyde-3-phosphate dehydrogenase.[7] This disruption of glycolysis leads to a significant reduction in acid production, thus mitigating the demineralization of tooth enamel.[8]

Reduction of Bacterial Adhesion and Cohesion

The initial step in biofilm formation is the adhesion of bacteria to the tooth surface, followed by their cohesion to form microcolonies. Stannous fluoride has been shown to interfere with these processes.

-

Altered Cell Surface: It is speculated that the stannous ion can change the surface potential of oral bacteria, which may be important in its plaque-inhibiting effect.[2]

-

Inhibition of Coherence: Studies have shown that stannous fluoride preparations can inhibit the coherence of Streptococcus mutans at very low concentrations, a property not observed with sodium fluoride.[9] This prevents the aggregation of bacteria and the subsequent development of a mature biofilm.

Disruption of Biofilm Matrix and Virulence

The extracellular polymeric substance (EPS) matrix is a critical component of the biofilm, providing structural integrity and protection for the embedded bacteria.

-

Reduced EPS Production: Stannous fluoride has been demonstrated to significantly inhibit the production of EPS in multi-species biofilms.[10]

-

Binding to Endotoxins: The stannous ion has a strong affinity to bind bacterial endotoxins, such as lipopolysaccharides (LPS) from Gram-negative bacteria.[11][12] This binding can suppress the activation of Toll-like receptors (TLRs), which are key signaling molecules in the inflammatory response that leads to gingivitis.[11][12]

Quantitative Data on Plaque Inhibition

Numerous studies have quantified the superior plaque-inhibiting effects of stannous fluoride compared to other fluoride compounds. The following tables summarize key findings.

| Study Type | Comparison | Plaque Index | Duration | Plaque Reduction with Stannous Fluoride | Reference |

| Pooled Analysis of 4-day studies | SnF₂ vs. Negative Control (NaF/SMFP) | Average Plaque Score | 4 days | 14% benefit | [13] |

| Pooled Analysis of 4-day studies | SnF₂ vs. Positive Control (Triclosan/Chlorhexidine) | Average Plaque Score | 4 days | 11% benefit | [13] |

| Pooled Analysis of longer-term studies | SnF₂ vs. Negative Control | Average Plaque Score | ≥ 2 weeks | 19% benefit | [13] |

| Pooled Analysis of longer-term studies | SnF₂ vs. Positive Control | Average Plaque Score | ≥ 2 weeks | 16% benefit | [13] |

| In situ study | SnF₂ vs. Sodium Monofluorophosphate (MFP) | Biofilm Volume | 48 hours | Average volume decreased from 5.6 × 10⁵ µm³ to 1 × 10⁴ µm³ | [14] |

| In situ study | SnF₂ vs. Sodium Monofluorophosphate (MFP) | Biofilm Thickness | 48 hours | Average thickness decreased from 23.2 µm to 8.0 µm | [14] |

| Clinical Study | SnF₂/Hexametaphosphate vs. Sodium Fluoride | Plaque Regrowth over 24 hours | 24 hours | 17% reduction | [8] |

| Clinical Study | SnF₂ vs. Sodium Fluoride | Pre-brushing Plaque | 2 weeks | 24.4% reduction | [15] |

| Clinical Study | SnF₂ vs. Sodium Fluoride | Afternoon Plaque Regrowth | 2 weeks | 27.9% reduction | [15] |

Table 1: Summary of Quantitative Data on Plaque Reduction with Stannous Fluoride.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-biofilm properties of stannous fluoride.

In Vitro Biofilm Inhibition Assay

This protocol describes a method to assess the effect of stannous fluoride on the biomass and viability of a multi-species biofilm.

4.1.1. Biofilm Culture

-

Bacterial Strains: Utilize a three-species model consisting of Streptococcus mutans, Streptococcus sanguinis, and Porphyromonas gingivalis.[10]

-

Culture Medium: Grow the bacterial strains in an appropriate broth medium (e.g., Brain Heart Infusion broth supplemented with hemin (B1673052) and menadione (B1676200) for P. gingivalis).

-

Biofilm Formation: Inoculate the bacterial suspension into 96-well microtiter plates containing sterile hydroxyapatite (B223615) discs. Incubate for 48 hours to allow for initial biofilm formation.[10]

4.1.2. Treatment Protocol

-

Test Agents: Prepare slurries of a stannous fluoride-containing toothpaste, a conventional sodium fluoride-containing toothpaste (as a control), and phosphate-buffered saline (PBS) as a negative control.[10]

-

Treatment Application: Subject the 48-hour biofilms to two-minute treatments with the test agents twice a day for five consecutive days.[10]

4.1.3. Biofilm Analysis

-

Biomass Quantification: Use crystal violet staining to evaluate the total biomass of the treated biofilms.[10]

-

Viability Assessment: Employ an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay to determine the metabolic activity and viability of the biofilm.[10]

-

Structural Visualization: Utilize live/dead staining (e.g., with SYTO 9 and propidium (B1200493) iodide) and confocal laser scanning microscopy (CLSM) to visualize the three-dimensional structure of the biofilm and differentiate between live and dead cells.[10]

-

EPS Quantification: Employ bacteria/extracellular polysaccharides (EPS) double-staining to quantify the microbial and extracellular components of the treated biofilms.[10]

-

Microbial Composition Analysis: Use species-specific fluorescent in situ hybridization (FISH) and quantitative polymerase chain reaction (qPCR) to analyze changes in the microbial composition of the biofilms after treatment.[10]

In Situ Plaque Regrowth Study

This protocol outlines an in situ model to assess the impact of stannous fluoride on biofilm formation in the oral cavity.

4.2.1. Study Design

-

Participants: Recruit generally healthy individuals who meet specific inclusion criteria (e.g., a certain level of plaque accumulation).[14]

-

Intra-oral Appliance: Fabricate custom intra-oral appliances for each participant, designed to hold hydroxyapatite (HAP) discs.[14]

-

Treatment Phases: The study typically involves a crossover design with washout periods. Participants will use a stannous fluoride dentifrice and a control dentifrice (e.g., sodium monofluorophosphate) for a set period (e.g., 14 days).[14]

4.2.2. Biofilm Collection and Analysis

-

Biofilm Growth: Participants wear the intra-oral appliance with the HAP discs for a specified period (e.g., 48 hours) to allow for in situ biofilm formation.[14]

-

Disc Retrieval: After the growth period, the HAP discs with the biofilms are retrieved from the appliance.

-

Architectural Analysis:

-

Nanomechanical Properties:

-

Atomic Force Microscopy (AFM): Use AFM to measure the biophysical and nanomechanical properties of the biofilm, such as adhesive properties.[14]

-

-

Gene Expression Analysis:

-

Metatranscriptomics: Extract RNA from the biofilms and perform metatranscriptomic analysis to identify differentially expressed gene pathways influenced by the stannous fluoride treatment.[14]

-

Bacterial Adhesion (Coherence) Assay

This protocol describes a spectrophotometric method to evaluate the effect of stannous fluoride on bacterial aggregation.

4.3.1. Preparation

-

Bacterial Culture: Grow a culture of Streptococcus mutans.[9]

-

Cell Suspension: Prepare a suspension of the bacteria in a sucrose (B13894) solution to a starting transmittance of 25% at 560 nm.[9]

-

Test Solutions: Prepare various concentrations of stannous fluoride and a control (e.g., sodium fluoride) in a suitable buffer (e.g., phthalate (B1215562) buffer at pH 4.0).[9]

4.3.2. Assay Procedure

-

Incubation: Add the test fluoride solutions to the bacterial suspensions in Petri dishes. Rotate the dishes at 35°C and 80 rpm in an incubated orbital shaker.[9]

-

Spectrophotometric Analysis: At various time points (e.g., 0 to 120 minutes), measure the percentage of transmittance (%T) of the suspensions at 560 nm. An increase in %T indicates bacterial aggregation (coherence).[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by stannous fluoride and a typical experimental workflow for its evaluation.

Conclusion

Stannous fluoride stands out as a highly effective agent in the control of dental plaque biofilm. Its multifaceted mechanism of action, encompassing direct bactericidal and bacteriostatic effects, inhibition of crucial metabolic pathways, interference with bacterial adhesion and cohesion, and disruption of the biofilm matrix and its virulence, provides a robust defense against plaque accumulation and its pathological consequences. The quantitative data consistently demonstrates its superiority over traditional fluoride agents. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of advanced oral care technologies. For researchers, scientists, and drug development professionals, a thorough understanding of the science behind stannous fluoride is paramount for innovating the next generation of products aimed at improving oral health.

References

- 1. mdpi.com [mdpi.com]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. Antibacterial Effects of a Novel Stannous Fluoride Toothpaste Stabilized With Nitrate and Phosphates (SNaP): In Vitro Study and Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions and effects of a stannous-containing sodium fluoride dentifrice on oral pathogens and the oral microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dentalcare.com [dentalcare.com]

- 6. The use of in vitro model systems to study dental biofilms associated with caries: a short review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of pure fluorides and stannous ions on the initial bacterial colonization in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 24-hour dental plaque prevention study with a stannous fluoride dentifrice containing hexametaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aapd.org [aapd.org]

- 10. Comparative effect of a stannous fluoride toothpaste and a sodium fluoride toothpaste on a multispecies biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GraphViz Examples and Tutorial [graphs.grevian.org]

- 12. researchgate.net [researchgate.net]

- 13. assets.ctfassets.net [assets.ctfassets.net]

- 14. Effect of a Stannous Fluoride Dentifrice on Biofilm Composition, Gene Expression and Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of stannous fluoride mouthrinse on dental plaque formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruption of Oral Bacterial Metabolism by Amine Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amine fluorides represent a distinct class of anti-caries agents that combine the effects of fluoride (B91410) ions with the surface-active properties of organic amines. This dual functionality allows for enhanced substantivity on tooth surfaces and potent antimicrobial activity against oral bacteria. This technical guide provides an in-depth analysis of the biochemical pathways affected by amine fluoride in cariogenic bacteria, primarily focusing on species such as Streptococcus mutans. Key mechanisms of action include the inhibition of critical enzymes in glycolysis, disruption of ion transport and pH homeostasis, and interference with the synthesis of extracellular polysaccharides essential for biofilm formation. This document summarizes quantitative data on these effects, details relevant experimental methodologies, and provides visual representations of the affected pathways to support further research and development in oral healthcare.

Introduction

Dental caries remains a prevalent global health issue, primarily driven by the metabolic activity of acidogenic and aciduric bacteria within dental plaque.[1] These microorganisms, most notably Streptococcus mutans, ferment dietary carbohydrates to produce organic acids, which demineralize tooth enamel.[1] Amine fluorides, such as olaflur (B1677197) and dectaflur, are cationic antimicrobials that have demonstrated significant anti-caries efficacy.[2] Their unique molecular structure, featuring a hydrophobic alkyl chain and a hydrophilic amine group, facilitates a strong interaction with negatively charged bacterial cell surfaces and the tooth pellicle.[2] This guide elucidates the specific biochemical pathways targeted by amine fluorides in oral bacteria.

Core Biochemical Pathways Affected

Amine fluorides disrupt several fundamental biochemical processes in oral bacteria, leading to a reduction in their cariogenic potential. These effects are multifaceted, targeting key metabolic and structural pathways.

Inhibition of the Glycolytic Pathway

The primary energy-generating pathway in many oral streptococci is glycolysis. Fluoride ions are well-established inhibitors of this pathway, with the enzyme enolase being a principal target.[1][3] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), a critical step in glycolysis.[1] Inhibition of enolase leads to a depletion of PEP, which has two major consequences:

-

Reduced Acid Production: The overall rate of glycolysis is diminished, leading to a decrease in the production of lactic acid, the primary organic acid responsible for enamel demineralization.[1]

-

Impaired Sugar Uptake: In many oral streptococci, the transport of dietary sugars into the cell is mediated by the phosphoenolpyruvate:sugar phosphotransferase system (PTS). This system utilizes PEP as a phosphate (B84403) donor to phosphorylate incoming sugar molecules.[1] By reducing the intracellular pool of PEP, fluoride indirectly inhibits sugar uptake, further limiting the substrate available for glycolysis.

Disruption of Proton Motive Force via ATPase Inhibition

Oral bacteria, particularly aciduric species like S. mutans, must maintain a relatively neutral internal pH (pHi) to survive in the acidic environment of dental plaque. They achieve this primarily through the action of the membrane-bound F-type proton-translocating ATPase (F-ATPase), which actively pumps protons out of the cell.[1] Amine fluorides have been shown to be effective inhibitors of this enzyme.[4][5] The inhibition of F-ATPase leads to:

-

Intracellular Acidification: The accumulation of protons within the cytoplasm lowers the internal pH.

-

Secondary Inhibition of Glycolysis: Many glycolytic enzymes, including enolase, are pH-sensitive and are further inhibited by the acidic intracellular environment.[1]

This dual action of inhibiting both a key glycolytic enzyme and the primary mechanism for maintaining pH homeostasis makes amine fluorides particularly effective at disrupting bacterial metabolism.

Interference with Extracellular Polysaccharide (EPS) Synthesis

The formation of a robust biofilm is a critical virulence factor for S. mutans. This biofilm matrix is largely composed of extracellular polysaccharides (EPS), primarily glucans, which are synthesized from dietary sucrose (B13894) by glucosyltransferases (GTFs) .[6] These glucans facilitate bacterial adhesion to the tooth surface and to each other, contributing to the structural integrity of the plaque.[6]

Amine fluorides have been demonstrated to inhibit the activity of GTFs.[6] This inhibition appears to be dose-dependent, with higher concentrations leading to a significant reduction in EPS synthesis.[6] By limiting EPS production, amine fluorides can:

-

Reduce Bacterial Adhesion: Fewer glucans on the cell surface and tooth pellicle result in weaker bacterial attachment.

-

Disrupt Biofilm Formation: The overall structural integrity of the biofilm is compromised, making it more susceptible to mechanical removal.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of amine fluoride on key biochemical parameters in oral bacteria.

| Table 1: Minimum Inhibitory Concentrations (MIC) of Amine Fluorides against Oral Bacteria | |

| Amine Fluoride Type | MIC Range (µg/mL) |

| Various Amine Fluorides | 45 - 1440 |

| Approximately 50% of strains inhibited at 130 µg/mL |

Data sourced from a study on 40 strains of subgingival plaque bacteria.

| Table 2: Effect of Amine Fluoride on Glucosyltransferase (GTF) Activity | |

| Amine Fluoride Concentration | Effect on GTF Activity |

| Low Concentrations | ~10% increase in activity (in solution) |

| > 0.1 mM | Inhibition of activity |

| Inhibition on a surface required ~100 times more AmF than in solution. |

Data from a study on Streptococcus sobrinus.[6]

| Table 3: Inhibition Constants (Ki) of Fluoride (as NaF) against Enolase from Oral Bacteria | |

| Bacterial Species | Ki (µM) in the presence of 5 mM Phosphate |

| Streptococcus sanguis | 16 ± 2 |

| Streptococcus salivarius | 19 ± 2 |

| Streptococcus mutans | 40 ± 4 |

| Actinomyces naeslundii | 46 ± 6 |

| Lactobacillus rhamnosus | 54 ± 6 |

Note: These values are for sodium fluoride and serve as a reference for the inhibitory potential of the fluoride ion.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biochemical effects of amine fluorides. Below are outlines of key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

-

Preparation of Amine Fluoride Stock Solution: Dissolve the amine fluoride in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Brain Heart Infusion broth).

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., S. mutans) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Include a positive control (bacteria in medium without amine fluoride) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours.

-

Reading the MIC: The MIC is the lowest concentration of amine fluoride in which no visible turbidity (bacterial growth) is observed.

Enolase Activity Assay

Enolase activity can be measured spectrophotometrically by monitoring the conversion of 2-PGA to PEP.

-

Preparation of Cell-Free Extract: Grow the bacterial culture to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them with a suitable buffer. Lyse the cells using mechanical disruption (e.g., sonication or bead beating) or enzymatic methods. Centrifuge the lysate to remove cell debris and collect the supernatant containing the enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgSO4, 2-phosphoglycerate (substrate), and the cell-free extract.

-

Initiation of Reaction: Start the reaction by adding the substrate.

-

Measurement: Monitor the increase in absorbance at 240 nm, which corresponds to the formation of PEP.

-

Inhibition Assay: To determine the effect of amine fluoride, pre-incubate the cell-free extract with various concentrations of the amine fluoride before adding the substrate.

Glucosyltransferase (GTF) Activity Assay

GTF activity can be quantified by measuring the amount of insoluble glucan produced from sucrose.

-

Preparation of Crude GTF Extract: Grow S. mutans in a sucrose-containing medium. Centrifuge the culture and collect the supernatant, which contains the extracellular GTFs.

-

Reaction: Incubate the crude GTF extract with a buffered sucrose solution, with and without various concentrations of amine fluoride.

-

Quantification of Insoluble Glucans: After incubation, centrifuge the reaction mixture to pellet the insoluble glucans. Wash the pellet to remove soluble components. The amount of insoluble glucan can be determined by dry weight measurement or by using a colorimetric carbohydrate assay (e.g., the phenol-sulfuric acid method).

Bacterial Adhesion to Saliva-Coated Hydroxyapatite (B223615)

This assay simulates the initial step of dental plaque formation.

-

Preparation of Saliva-Coated Hydroxyapatite (sHA): Incubate hydroxyapatite discs or beads in clarified human saliva to form an acquired pellicle.

-

Bacterial Suspension: Prepare a standardized suspension of the test bacteria in a buffer.

-

Adhesion Assay: Incubate the sHA with the bacterial suspension, with and without amine fluoride, for a defined period.

-

Washing: Gently wash the sHA to remove non-adherent bacteria.

-

Quantification of Adherent Bacteria: Quantify the number of adherent bacteria by plating serial dilutions of the bacteria detached from the sHA (e.g., by vortexing or sonication) and counting the resulting colonies.

Visualizing the Impact: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key biochemical pathways affected by amine fluoride and a typical experimental workflow.

Conclusion

Amine fluorides exert their anti-caries effect through a multi-pronged attack on the biochemical machinery of oral bacteria. By inhibiting key enzymes in glycolysis and proton transport, they effectively reduce acid production and compromise the ability of bacteria to survive in acidic environments. Furthermore, their ability to interfere with EPS synthesis hinders the formation of cariogenic biofilms. This comprehensive understanding of the molecular mechanisms of amine fluorides is essential for the development of novel and more effective strategies for the prevention and treatment of dental caries. Further research is warranted to elucidate the precise kinetics of amine fluoride inhibition of key enzymes and to explore potential synergistic effects with other antimicrobial agents.

References

- 1. Biochemical effects of fluoride on oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different response to amine fluoride by Streptococcus mutans and polymicrobial biofilms in a novel high-throughput active attachment model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of purified enolases from oral bacteria by fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of different kinds of fluorides on enolase and ATPase activity of a fluoride-sensitive and fluoride-resistant Streptococcus mutans strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of glucose and lactate on Streptococcus mutans abundance in a novel multispecies oral biofilm model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of Zinc Compounds with Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between zinc compounds, with a primary focus on zinc oxide nanoparticles (ZnO NPs), and bacterial cell membranes. The information presented herein is intended to support research and development efforts in the field of novel antimicrobial agents. The guide details the mechanisms of action, summarizes key quantitative data, outlines experimental protocols for studying these interactions, and provides visual representations of the core processes involved.

Core Mechanisms of Action

Zinc compounds, particularly ZnO NPs, exert their antibacterial effects through a multi-faceted attack on the bacterial cell, with the cell membrane being a primary target. The principal mechanisms are:

-

Generation of Reactive Oxygen Species (ROS): Zinc oxide, especially in nanoparticle form, can generate ROS such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and superoxide (B77818) anions (O₂⁻)[1][2][3]. These highly reactive molecules induce oxidative stress, leading to significant cellular damage. A key consequence of this is lipid peroxidation , where ROS attack the unsaturated fatty acids in the bacterial membrane's phospholipid bilayer, compromising membrane integrity and function[1][4][5][6]. This can lead to the leakage of intracellular components and eventual cell death[5].

-

Release of Zinc Ions (Zn²⁺): ZnO NPs can release Zn²⁺ ions, which contribute significantly to their antibacterial activity[2][7][8][9][10][11]. These ions can disrupt essential cellular processes in several ways:

-

They can interact with the thiol groups of respiratory enzymes in the bacterial membrane, inhibiting their function and leading to a further increase in intracellular ROS[8].

-

Excess intracellular Zn²⁺ can interfere with metabolic pathways and inactivate functional proteins[8][10].

-

Zn²⁺ ions can disrupt the bacterial membrane structure, leading to increased permeability[8][9].

-

-

Direct Interaction and Membrane Disruption: ZnO NPs can physically interact with the bacterial cell surface. Due to their positive surface charge, they are electrostatically attracted to the negatively charged bacterial cell membrane[1][10]. This interaction can lead to mechanical damage, altering membrane permeability and causing the leakage of cytoplasmic contents[1][5][12][13]. Electron microscopy studies have visually confirmed morphological changes such as membrane damage, irregular cell surfaces, and cell rupture following treatment with zinc compounds[1][5][14][15][16].

-

Disruption of Membrane Potential: The integrity of the bacterial cell membrane is crucial for maintaining the proton motive force and membrane potential, which are essential for energy production and transport processes. Zinc compounds can dissipate this membrane potential, leading to a loss of cellular energy and viability[17].

Quantitative Data: Antibacterial Efficacy of Zinc Compounds

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of various zinc compounds against a range of bacteria. These values provide a quantitative measure of their antibacterial potency.

Table 1: Efficacy of Zinc Oxide Nanoparticles (ZnO NPs) against various bacterial strains.

| Bacterial Strain | Gram Type | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Escherichia coli | Negative | 0.04 | - | [1] |

| Pseudomonas aeruginosa | Negative | 0.04 | - | [1] |

| Salmonella typhi | Negative | 0.08 | - | [1] |

| Serratia marcescens | Negative | 0.04 | - | [1] |

| Klebsiella pneumoniae | Negative | 0.04 | - | [1] |

| Proteus mirabilis | Negative | 0.08 | - | [1] |

| Streptococcus mutans | Positive | 0.5 | 0.5 | [12] |

| Escherichia coli | Negative | ~0.049 (0.6 mM) | - | [10] |

| Pseudomonas aeruginosa | Negative | ~0.049 (0.6 mM) | - | [10] |

| Bacillus subtilis | Positive | ~0.065 (0.8 mM) | - | [10] |

| Staphylococcus aureus | Positive | ~0.081 (1.0 mM) | - | [10] |

Table 2: Efficacy of other Zinc Salts against Streptococci.

| Bacterial Strain | Zinc Salt | MIC | MBC | Reference |

| Streptococcus mutans | Zinc Chloride | > 8 mg/mL | > 8 mg/mL | [16] |

| Streptococcus sobrinus | Zinc Chloride | 0.5 mg/mL | 1 mg/mL | [16] |

| Streptococcus mutans | Zinc Sulfate | 2 mg/mL | 4 mg/mL | [16] |

| Streptococcus sobrinus | Zinc Sulfate | 1 mg/mL | 2 mg/mL | [16] |

| Streptococcus mutans | Zinc Acetate | 4 mg/mL | 8 mg/mL | [16] |

| Streptococcus sobrinus | Zinc Acetate | 2 mg/mL | 4 mg/mL | [16] |

| Streptococcus mutans | Zinc Citrate | > 8 mg/mL | > 8 mg/mL | [16] |

| Streptococcus sobrinus | Zinc Citrate | 1 mg/mL | > 8 mg/mL | [16] |

| Streptococcus mutans | Zinc Oxide NPs | 0.39-500 µg/mL | 3.125-500 µg/mL | [18] |

| Streptococcus mutans | Zinc Chloride | 0.025-0.2 mM | - | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of zinc compounds with bacterial membranes.

Assessment of Outer Membrane Permeability: N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This assay measures the disruption of the outer membrane of Gram-negative bacteria. NPN is a hydrophobic fluorescent probe that fluoresces weakly in aqueous environments but strongly when it enters the hydrophobic interior of the cell membrane. Increased fluorescence indicates damage to the outer membrane.

Materials:

-

Bacterial culture in mid-log phase

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

-

Test zinc compound at various concentrations

-

Fluorometer or microplate reader with fluorescence capabilities

Procedure:

-

Preparation of Bacterial Suspension: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with the chosen buffer. Resuspend the cells in the buffer to a specific optical density (e.g., OD₆₀₀ = 0.5)[19].

-

Assay Setup: In a 96-well plate or cuvette, add the bacterial suspension.

-

NPN Addition: Add NPN to the bacterial suspension to a final concentration of 10 µM[20].

-

Baseline Reading: Measure the baseline fluorescence (Excitation: ~350 nm, Emission: ~420 nm).

-

Addition of Zinc Compound: Add the zinc compound at the desired concentration to the bacterial suspension containing NPN.

-

Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates that NPN is entering the outer membrane, signifying permeabilization[19][20].

Assessment of Inner (Cytoplasmic) Membrane Integrity: Propidium Iodide (PI) Staining

This assay determines the integrity of the cytoplasmic membrane. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell, binds to DNA, and fluoresces, which can be quantified using flow cytometry or a fluorescence microscope.

Materials:

-

Bacterial culture

-

Buffer (e.g., PBS)

-

Propidium Iodide (PI) stock solution (e.g., 1 mM in sterile water)

-

Test zinc compound

-

Flow cytometer or fluorescence microscope

Procedure:

-

Bacterial Preparation: Prepare the bacterial suspension as described in the NPN assay[19].

-

Treatment: Treat the bacterial cells with the zinc compound for a specified duration. Include an untreated control and a positive control (e.g., heat-killed cells)[10].

-

Staining: Add PI to the bacterial suspension to a final concentration of around 5 µM[19]. Incubate in the dark for 15-30 minutes.

-

Analysis:

Measurement of Membrane Potential

Voltage-sensitive dyes, such as 3,3'-Dipropylthiadicarbocyanine iodide [DiSC₃(5)], can be used to measure changes in bacterial membrane potential. This dye accumulates in hyperpolarized membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane causes the dye to be released, resulting in an increase in fluorescence.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Growth medium (e.g., LB broth)

-

DiSC₃(5) stock solution

-

Test zinc compound

-

Fluorometer or microplate reader

Procedure:

-

Cell Preparation: Grow bacteria to the early-mid logarithmic phase. Dilute the culture in pre-warmed medium to a pre-determined optimal OD₆₀₀ (e.g., 0.2 for B. subtilis)[22].

-

Dye Loading: Add DiSC₃(5) to the cell suspension (e.g., a final concentration of 1-2 µM) and incubate with shaking until the fluorescence signal stabilizes (this indicates the dye has accumulated in the polarized membranes)[22].

-

Baseline Measurement: Record the stable, quenched fluorescence signal.

-

Depolarization: Add the zinc compound to the cuvette or well.

-

Kinetic Measurement: Immediately monitor the increase in fluorescence over time. A rapid increase indicates membrane depolarization[22].

Lipid Peroxidation Assay (TBARS Assay)

This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation.

Materials:

-

Treated and untreated bacterial cell lysates

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Sample Preparation: After treating bacteria with the zinc compound, harvest and lyse the cells.

-

Reaction: Mix the cell lysate with a solution containing TBA and TCA.

-

Incubation: Heat the mixture at 95°C for a defined period (e.g., 30 minutes) to allow MDA to react with TBA.

-

Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm. The absorbance is proportional to the concentration of MDA, indicating the level of lipid peroxidation[4].

Visualizing Molecular Interactions and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the key mechanisms and experimental workflows described in this guide.

Caption: Mechanism of antibacterial action of zinc compounds.

Caption: Workflow for assessing bacterial membrane integrity.

Caption: Bacterial zinc homeostasis and transport systems.

References

- 1. Antibacterial Mechanisms of Zinc Oxide Nanoparticle against Bacterial Food Pathogens Resistant to Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial Mechanism and Application Progress of Zinc Oxide Nanoparticles [journal11.magtechjournal.com]

- 8. Nanomaterial-Based Zinc Ion Interference Therapy to Combat Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial action and target mechanisms of zinc oxide nanoparticles against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zinc effects on bacteria: insights from Escherichia coli by multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action of Zinc Oxide Nanoparticles as an Antibacterial Agent Against Streptococcus mutans [mdpi.com]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. journals.asm.org [journals.asm.org]

- 22. frontiersin.org [frontiersin.org]

An In-depth Technical Guide on Early-Stage Research of Amine Fluoride for Caries Prevention

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amine fluorides represent a unique class of organic fluorides that have been the subject of extensive early-stage research for their potential in dental caries prevention. Unlike inorganic fluorides, such as sodium fluoride (B91410) (NaF), amine fluorides possess a distinct molecular structure comprising a hydrophobic organic amine moiety and a hydrophilic fluoride ion. This composition confers unique physicochemical properties, including enhanced surface activity and a potential for prolonged retention on dental enamel. This technical guide synthesizes the foundational in vitro and in situ research on amine fluoride, focusing on its mechanisms of action, key experimental findings, and detailed methodologies. The objective is to provide a comprehensive resource for researchers and professionals involved in the development of novel anti-caries agents.

Introduction

Dental caries remains a prevalent global health issue, necessitating the continuous development of effective preventive agents. Fluoride has long been the cornerstone of caries prevention, primarily through its ability to promote remineralization and inhibit demineralization of tooth enamel.[1][2] Amine fluorides were developed with the hypothesis that their organic component could enhance the efficacy of the fluoride ion.[3] The active element in many amine fluoride formulations is N-octadecyltrimethylendiamine-N, N, N-tris(2-ethonol)-dihydroflouride.[4] Early-stage research has focused on elucidating the specific advantages of amine fluorides, particularly concerning their interaction with enamel surfaces, their impact on dental biofilms, and their overall cariostatic potential compared to inorganic fluorides.

Mechanism of Action

The caries-preventive effect of amine fluoride is multifactorial, involving direct effects on enamel chemistry and indirect effects through the modulation of the oral microbiome.

Physicochemical Interactions with Enamel

The surface-active nature of the amine moiety facilitates the rapid and even distribution of fluoride ions across the tooth surface.[3] This leads to the formation of a loosely-bound calcium fluoride (CaF₂) layer, which acts as a pH-controlled reservoir of fluoride.[5][6] During an acid challenge from cariogenic bacteria, this CaF₂ layer dissolves, releasing fluoride ions that then become available to promote the remineralization of enamel by forming less soluble fluorapatite.[1][7]

Antimicrobial and Anti-glycolytic Effects

The cationic amine component of the molecule exhibits an affinity for the negatively charged surfaces of oral bacteria. This interaction can disrupt bacterial adhesion to the tooth surface, a critical initial step in biofilm formation.[3] Furthermore, amine fluorides have been shown to interfere with bacterial metabolism by inhibiting enzymatic acid production, thereby reducing the cariogenic potential of the dental plaque. Research has indicated that plaque-forming bacteria such as Streptococcus sanguis, Streptococcus mitis, Streptococcus oralis, Streptococcus viscosis, and Actinomyces naeslundi are particularly sensitive to amine fluorides.

Quantitative Data from In Vitro and In Situ Studies

The following tables summarize key quantitative findings from early-stage research on amine fluoride.

Table 1: Effect of Amine Fluoride on Enamel Microhardness

| Study | Amine Fluoride (AmF) Group (Mean VHN ± SD) | Sodium Fluoride (NaF) Group (Mean VHN ± SD) | Baseline (Mean VHN ± SD) | Post-Demineralization (Mean VHN ± SD) | Key Finding |

| Chaudhary A, et al. (2016)[8] | 362.73 ± (Not Reported) | 348.58 ± (Not Reported) | 357.23 - 358.41 | 332.37 - 333.11 | AmF significantly increased enamel microhardness from baseline, while NaF did not restore it to the preoperative level.[8] |

| Sh P, et al. (2013)[3] | 474.82 ± (Not Reported) | 448.70 ± (Not Reported) | 460.43 - 461.49 | 437.54 - 439.82 | The increase in mean microhardness after AmF application was statistically significant compared to NaF.[3] |

VHN: Vickers Hardness Number; SD: Standard Deviation

Table 2: Fluoride Uptake in Enamel

| Study | Amine Fluoride Concentration | KOH-Soluble Fluoride (µg/cm²) (Mean ± SD) | Structurally Bound Fluoride (µg/cm²) (Mean ± SD) | Control (Untreated) (Mean ± SD) | Key Finding |

| Rošin-Grget K, et al. (2002)[5][9] | 1% F⁻ | Not explicitly quantified in abstract | Statistically significant increase vs. control | Not explicitly quantified in abstract | The amounts of KOH-soluble fluoride produced with 1% and 0.5% AmF did not differ significantly and were superior to 0.25% AmF.[5][9] |

| Rošin-Grget K, et al. (2002)[5][9] | 0.5% F⁻ | Not explicitly quantified in abstract | Statistically significant increase vs. control | Not explicitly quantified in abstract | A 50% reduction in AmF concentration did not reduce its ability to form alkali-soluble or structurally bound fluoride.[5][9] |

| Rošin-Grget K, et al. (2002)[5][9] | 0.25% F⁻ | Lower than 1% and 0.5% groups | Statistically significant increase vs. control | Not explicitly quantified in abstract |

Table 3: Effect on Erosive Mineral Loss

| Study | Treatment Group | Erosive Mineral Loss (µm) (Mean ± SD) | Key Finding |

| Ganss C, et al. (2007)[10] | AmF (250 ppm F⁻) | 41.6 ± 16.0 | AmF alone had no significant effect on erosion progression in this model.[10] |

| Ganss C, et al. (2007)[10] | AmF/SnF₂ (250 ppm F⁻) | 5.7 ± 25.1 | The combination of AmF and SnF₂ almost completely inhibited mineral loss.[10] |

| Ganss C, et al. (2007)[10] | NaF (250 ppm F⁻) | 13.2 ± 21.7 | NaF showed a decrease in erosive mineral loss.[10] |

| Ganss C, et al. (2007)[10] | Control (No Fluoride) | 48.0 ± 17.1 | The highest mineral loss was observed in the control group.[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical protocols for key in vitro experiments.

Enamel Microhardness Testing

This protocol is designed to assess the potential of an agent to remineralize demineralized enamel.

-

Sample Preparation: Sound human premolars are collected and the crowns are sectioned. The enamel surfaces are polished to create a flat testing area.

-

Baseline Microhardness: The initial surface microhardness is measured using a Vickers microhardness tester under a specific load (e.g., 50g for 15 seconds).

-

Demineralization: The enamel samples are immersed in a demineralizing solution (e.g., 1% citric acid) for a defined period (e.g., 72 hours) to create artificial caries-like lesions.[3][8]

-

Post-Demineralization Microhardness: The microhardness of the demineralized enamel is measured again.

-

Treatment: The demineralized samples are divided into experimental groups and treated with the respective fluoride solutions (e.g., amine fluoride or sodium fluoride dentifrices/solutions) for a set duration and frequency (e.g., 3 minutes, twice daily for 7 days).[3][8] Between treatments, samples are stored in artificial saliva.

-

Post-Treatment Microhardness: The final microhardness is measured to determine the extent of remineralization.

Fluoride Uptake Analysis

This protocol quantifies the amount of fluoride deposited on and incorporated into enamel.

-

Sample Preparation: Enamel slabs are prepared from impacted human third molars.

-

Treatment: The slabs are treated with different concentrations of amine fluoride solution (e.g., 1%, 0.5%, 0.25% F⁻) for a specified duration and frequency (e.g., 3 minutes on 3 successive days).[5][9] A control group remains untreated.

-

Determination of KOH-Soluble Fluoride: This fraction, representing the loosely-bound CaF₂-like layer, is extracted by immersing the enamel slabs in a potassium hydroxide (B78521) (KOH) solution. The fluoride concentration in the KOH solution is then measured using a fluoride-ion-selective electrode.

-

Determination of Structurally Bound Fluoride: After the removal of the KOH-soluble fluoride, a thin layer of the enamel surface is etched with a strong acid (e.g., perchloric acid). The fluoride concentration in the acid solution is measured to determine the amount of fluoride incorporated into the enamel apatite structure.

In Vitro Biofilm Model

This protocol assesses the effect of amine fluoride on the viability and composition of dental biofilms.

-

Biofilm Formation: A multi-species biofilm is cultivated on a suitable substrate (e.g., hydroxyapatite (B223615) discs) using a consortium of oral bacteria (e.g., Streptococcus mutans, Streptococcus sanguis, Actinomyces naeslundii). The bacteria are grown in a nutrient-rich medium, often supplemented with sucrose (B13894) to mimic cariogenic conditions.

-

Treatment: The mature biofilms are exposed to different fluoride-containing toothpastes or solutions (e.g., amine fluoride or sodium fluoride).

-

Viability Staining: The viability of the bacteria within the biofilm is assessed using live/dead staining kits (e.g., BacLight) and fluorescence microscopy.

-

Microbial Composition Analysis: The composition of the biofilm can be analyzed using techniques like checkerboard DNA-DNA hybridization, which allows for the simultaneous detection and quantification of multiple bacterial species.

Discussion and Future Directions

Early-stage research consistently demonstrates that amine fluoride is an effective agent for promoting enamel remineralization and inhibiting demineralization in vitro. The data on enamel microhardness suggest that amine fluoride may be superior to sodium fluoride in restoring the hardness of demineralized enamel.[3][8] The unique surface activity of the amine moiety likely contributes to a more efficient delivery and retention of fluoride on the tooth surface.

The antimicrobial properties of amine fluoride add another dimension to its cariostatic potential. By inhibiting bacterial adhesion and metabolism, amine fluoride can help to create a less cariogenic oral environment. However, the clinical significance of these antimicrobial effects requires further investigation in well-controlled in vivo studies.

Future research should focus on:

-

Long-term in situ and in vivo studies: To confirm the promising in vitro findings and to assess the long-term efficacy and safety of amine fluoride in a clinical setting.

-

Advanced biofilm models: Utilizing more complex, multi-species biofilm models that better mimic the in vivo oral environment to further elucidate the impact of amine fluoride on the oral microbiome.

-

Formulation optimization: Investigating the influence of different amine structures and formulation excipients on the bioavailability and efficacy of the fluoride ion.

-

Synergistic combinations: Exploring the potential of combining amine fluoride with other active ingredients, such as stannous fluoride, to achieve enhanced anti-caries and anti-erosive effects.[10]

Conclusion

The body of early-stage research provides a strong scientific rationale for the use of amine fluoride in caries prevention. Its dual mechanism of action, combining enhanced fluoride delivery with antimicrobial properties, makes it a compelling candidate for inclusion in advanced oral care formulations. The detailed experimental protocols and quantitative data summarized in this guide offer a valuable resource for researchers and drug development professionals seeking to build upon this foundational knowledge and to develop the next generation of anti-caries therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. A Multispecies Biofilm In Vitro Screening Model of Dental Caries for High-Throughput Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols to Study Dental Caries In Vitro: Microbial Caries Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of checkerboard DNA-DNA hybridization to study complex microbial ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Protocols to Study Dental Caries In Vitro: Microbial Caries Models | Springer Nature Experiments [experiments.springernature.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Checkerboard DNA-DNA hybridisation technology focused on the analysis of Gram-positive cariogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Evaluation of Enamel Microhardness after Application of Two Types of Fluoride Varnish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro antibacterial activity of an amine fluoride toothpaste IADR Abstract Archives [iadr.abstractarchives.com]

The Anti-Glycolytic Action of Amine Fluoride on Plaque Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dental caries, a globally prevalent disease, is primarily driven by the metabolic activity of acidogenic bacteria within dental plaque. These microorganisms ferment dietary carbohydrates, producing organic acids that demineralize tooth enamel. Amine fluorides, a class of organic fluorides, have demonstrated potent anti-caries effects that extend beyond the well-documented remineralization properties of inorganic fluorides. A significant component of their efficacy lies in their anti-glycolytic action, directly inhibiting the acid production of plaque bacteria. This technical guide provides an in-depth exploration of the mechanisms, quantitative effects, and experimental methodologies related to the anti-glycolytic properties of amine fluoride (B91410) on plaque bacteria. Detailed protocols for key experiments are provided to facilitate further research and development in this critical area of oral health.

Introduction

Dental plaque is a complex biofilm composed of a diverse microbial community. Within this community, cariogenic bacteria such as Streptococcus mutans play a pivotal role in the initiation and progression of dental caries. The glycolytic pathway is central to the energy metabolism of these bacteria, converting sugars into ATP and, as a byproduct, lactic acid. This acidification of the plaque microenvironment is the direct cause of enamel demineralization.

Amine fluorides, such as olaflur (B1677197) and dectaflur, are characterized by a fluoride ion electrostatically bound to an organic amine moiety. This unique structure confers specific physicochemical properties, including increased substantivity to tooth surfaces and enhanced antibacterial activity compared to inorganic fluorides like sodium fluoride (NaF). A key aspect of this enhanced activity is the potent inhibition of bacterial glycolysis.

This guide will delineate the molecular mechanisms underlying the anti-glycolytic action of amine fluoride, present quantitative data on its inhibitory effects, and provide detailed protocols for researchers to investigate these phenomena.

Mechanism of Anti-Glycolytic Action

The anti-glycolytic effect of amine fluoride is a multi-faceted process, primarily targeting key enzymatic steps in the glycolytic pathway and disrupting the proton motive force of the bacterial cell.

Inhibition of Enolase

The primary and most well-characterized target of fluoride's anti-glycolytic action is the metalloenzyme enolase (phosphopyruvate hydratase). Enolase catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis. PEP is a crucial high-energy molecule used for substrate-level phosphorylation to generate ATP and is also the phosphate (B84403) donor for the phosphotransferase system (PTS), which is responsible for sugar transport into many oral bacteria.

Fluoride, in the presence of inorganic phosphate, acts as a potent, competitive inhibitor of enolase.[1][2] The fluoride and phosphate ions, along with magnesium ions at the active site of the enzyme, form a stable complex that mimics the natural substrate, 2-PG, thereby blocking the enzyme's activity.[3] This inhibition leads to a metabolic bottleneck, causing an accumulation of upstream glycolytic intermediates and a depletion of PEP. The reduction in PEP levels has a dual consequence: it curtails ATP production and hampers sugar uptake via the PTS.[4]

Disruption of Proton Motive Force

In acidic environments, such as those found in cariogenic plaque, fluoride exists in equilibrium with its undissociated form, hydrofluoric acid (HF). HF, being a small, uncharged molecule, can readily diffuse across the bacterial cell membrane.[5][6] Once inside the more alkaline cytoplasm, HF dissociates into H⁺ and F⁻ ions. This process leads to two detrimental effects:

-

Cytoplasmic Acidification: The release of protons (H⁺) into the cytoplasm lowers the intracellular pH, creating an acidic environment that is hostile to the optimal functioning of many essential enzymes, including those of the glycolytic pathway.[7]

-